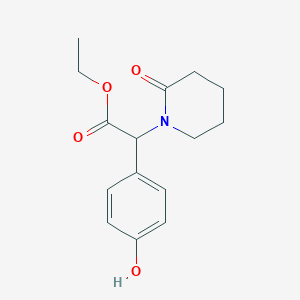
Ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-(4-Hydroxyphenyl)-2-(2-Oxopiperidin-1-yl)acetat ist eine synthetische organische Verbindung, die zur Klasse der Ester gehört. Sie zeichnet sich durch das Vorhandensein einer Hydroxyphenylgruppe, eines Piperidinonrings und einer Ethylesterfunktionalität aus. Diese Verbindung ist aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften in verschiedenen Forschungsbereichen von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-(4-Hydroxyphenyl)-2-(2-Oxopiperidin-1-yl)acetat beinhaltet typischerweise die Veresterung von 2-(4-Hydroxyphenyl)-2-(2-Oxopiperidin-1-yl)essigsäure mit Ethanol in Gegenwart eines Katalysators wie Schwefelsäure oder Salzsäure. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren beinhalten, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Die Verwendung fortschrittlicher Reinigungsverfahren wie Destillation und Kristallisation gewährleistet die Produktion von Ethyl-2-(4-Hydroxyphenyl)-2-(2-Oxopiperidin-1-yl)acetat mit hoher Reinheit.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-2-(4-Hydroxyphenyl)-2-(2-Oxopiperidin-1-yl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxyphenylgruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Der Piperidinonring kann reduziert werden, um Piperidinderivate zu bilden.
Substitution: Die Estergruppe kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und verwandte Verbindungen.
Reduktion: Piperidinderivate.
Substitution: Verschiedene substituierte Ester und Amide.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Untersucht auf seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von Ethyl-2-(4-Hydroxyphenyl)-2-(2-Oxopiperidin-1-yl)acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Hydroxyphenylgruppe kann mit Enzymen oder Rezeptoren interagieren, während der Piperidinonring die biologische Aktivität durch seine strukturellen Eigenschaften modulieren kann. Detaillierte Studien sind erforderlich, um die genauen beteiligten Wege und Ziele zu klären.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-2-(4-Hydroxyphenyl)-2-(2-Oxopiperidin-1-yl)propanoat
- Ethyl-2-(4-Hydroxyphenyl)-2-(2-Oxopiperidin-1-yl)butanoat
- Ethyl-2-(4-Hydroxyphenyl)-2-(2-Oxopiperidin-1-yl)pentanoat
Einzigartigkeit
Ethyl-2-(4-Hydroxyphenyl)-2-(2-Oxopiperidin-1-yl)acetat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Struktur ermöglicht vielfältige chemische Modifikationen, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
ethyl 2-(4-hydroxyphenyl)-2-(2-oxopiperidin-1-yl)acetate |
InChI |
InChI=1S/C15H19NO4/c1-2-20-15(19)14(11-6-8-12(17)9-7-11)16-10-4-3-5-13(16)18/h6-9,14,17H,2-5,10H2,1H3 |
InChI-Schlüssel |
XFWQUDRBHCADKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=C(C=C1)O)N2CCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


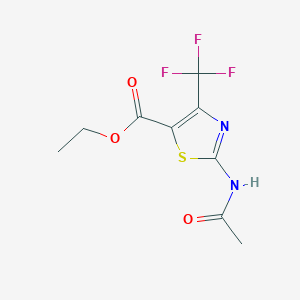

![3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
![3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11771484.png)
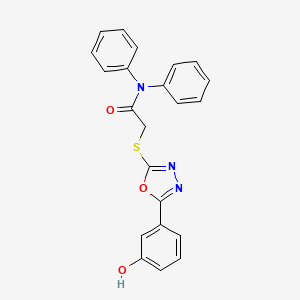
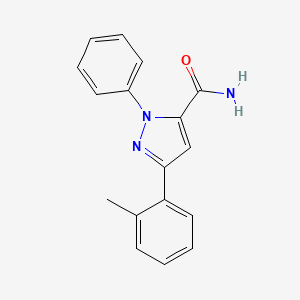
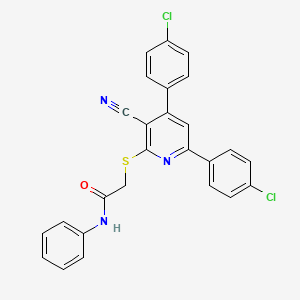

![7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)
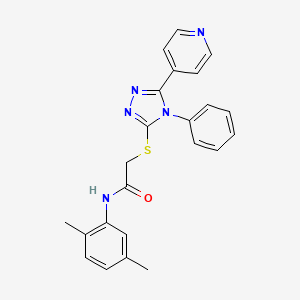
![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)

![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
